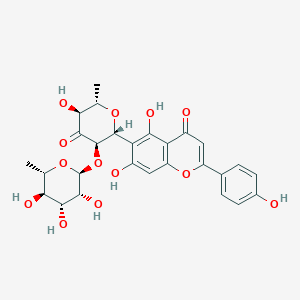

Cassiaoccidentalin A

Description

Overview of Flavone-C-Glycosides in Medicinal Plants

Flavonoids constitute a vast group of plant secondary metabolites, characterized by a C₆-C₃-C₆ carbon skeleton, and are widely recognized for their diverse beneficial effects on human and animal health nih.gov. Among the various subclasses of flavonoids, flavone-C-glycosides are distinguished by a carbon-carbon bond linking the sugar moiety to the aglycone core. This unique linkage imparts greater stability to these compounds compared to their O-glycoside counterparts, making them more resistant to enzymatic or acidic hydrolysis bohrium.combirzeit.edumdpi.com.

Flavone-C-glycosides are prevalent in numerous plant species, particularly in medicinal plants, where they contribute to the plant's defense mechanisms and often confer therapeutic properties bohrium.com. Notable examples of plants known to contain flavone-C-glycosides include Biophytum umbraculum, Cassia occidentalis, Drymaria cordata, Lannea velutina, and Linum usitatissimum birzeit.edumdpi.comscielo.brnih.govresearchgate.netuonbi.ac.kecabidigitallibrary.org. These compounds have been associated with a broad spectrum of in vitro biological activities, including antioxidant, antimicrobial, cytotoxic, hepatoprotective, antitumor, antidiabetic, anti-inflammatory, and neuroprotective effects bohrium.combirzeit.eduresearchgate.net. Isovitexin (B1672635) and isoorientin (B1672268), which are derivatives of the flavones apigenin (B1666066) and luteolin (B72000) respectively, are among the most commonly identified flavone-C-glycosides found across various plant species bohrium.combirzeit.edumdpi.comnih.govresearchgate.netnih.gov.

Significance of Investigating Bioactive Natural Products

The investigation of bioactive natural products is fundamental to modern drug discovery and development. Natural products serve as a rich source of novel chemical entities with unique structural diversity, often possessing complex carbon skeletons that are absent in synthetic compound libraries scirp.orgnih.govmdpi.comscielo.bropenaccessjournals.com. Historically, a significant proportion of approved drugs, estimated to be around 40%, are either natural products themselves or are derived from them scirp.orgscielo.br. This enduring importance stems from their inherent biological relevance, having evolved over millennia to interact with biological systems.

The exploration of natural products offers a distinct advantage by providing chemical scaffolds that can be further modified through semi-synthetic approaches to optimize their therapeutic potential scirp.orgscielo.br. Furthermore, the integration of traditional knowledge regarding the medicinal uses of plants with advanced scientific methodologies, such as sophisticated chromatographic and spectroscopic techniques, as well as computational tools like artificial intelligence, has significantly streamlined the process of identifying and characterizing bioactive compounds nih.gov. Natural products continue to be vital in addressing unmet medical needs by offering novel molecular targets and chemical diversity essential for developing new therapeutic agents mdpi.com.

Historical Context of Cassiaoccidentalin A Discovery

This compound, a notable flavone-C-glycoside, was first identified and reported from the plant Cassia occidentalis (Leguminosae) nih.gov. This initial discovery involved its isolation alongside other well-known flavone-C-glycosides, isovitexin and isoorientin nih.gov. Subsequent research efforts have led to the identification of this compound in other plant species, including Biophytum umbraculum, where it was isolated from the ethyl acetate (B1210297) soluble fraction of the methanol (B129727) crude extract nih.govnih.govuio.no. It has also been reported in Drymaria cordata scielo.brcabidigitallibrary.org, Serjania marginata nih.gov, and more recently, Mimosa pudica acs.org.

The chemical structure of this compound has been elucidated through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI/MS) scielo.br. It is characterized by a molecular formula of C₂₇H₂₈O₁₃ and a molecular weight of approximately 560.5 g/mol scielo.brontosight.ainih.gov. The structure comprises an aglycone core, a 6-Deoxy-ribo-hexos-3-ulose moiety, and a rhamnose structure, classifying it as a complex flavone-C-glycoside scielo.br.

Structure

3D Structure

Properties

Molecular Formula |

C27H28O13 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

5,7-dihydroxy-6-[(2R,3R,5S,6S)-5-hydroxy-6-methyl-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H28O13/c1-9-20(32)23(35)26(40-27-24(36)22(34)19(31)10(2)38-27)25(37-9)18-14(30)8-16-17(21(18)33)13(29)7-15(39-16)11-3-5-12(28)6-4-11/h3-10,19-20,22,24-28,30-34,36H,1-2H3/t9-,10-,19-,20-,22+,24+,25+,26-,27-/m0/s1 |

InChI Key |

KCQFNIYRJNSNLG-MTJGCPMUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H](C2=O)O)C)C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2=O)O)C)C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O |

Synonyms |

cassiaoccidentalin A |

Origin of Product |

United States |

Natural Occurrence and Botanical Sources of Cassiaoccidentalin a

Isolation and Characterization from Cassia occidentalis (Syn. Senna occidentalis)

Cassia occidentalis L., also known as coffee senna, is a pantropical plant belonging to the Fabaceae family. ijpsrjournal.comabmj.rowikipedia.org It has a long history of use in traditional medicine systems. globalresearchonline.netresearchgate.net Phytochemical investigations have revealed that various parts of the plant contain a rich array of compounds, including anthraquinones, flavonoids, and C-glycosides like cassiaoccidentalin A, B, and C. researchgate.netscispace.comresearchgate.netnih.gov

The isolation of this compound has been reported from different parts of the plant. Specifically, it has been identified in the flowers of Cassia occidentalis. globalresearchonline.net Research on leaves collected from the Rayalseema region of Andhra Pradesh, India, also led to the isolation of cassiaoccidentalins. uonbi.ac.ke The process typically involves sequential extraction using solvents of increasing polarity to separate compounds based on their chemical properties. For instance, leaves have been extracted using petroleum ether, benzene, chloroform, methanol (B129727), and water. uonbi.ac.ke Following initial extraction, chromatographic techniques are employed for the separation and purification of individual compounds. Column chromatography is a common method used to fractionate the crude extracts, leading to the isolation of compounds like this compound. uonbi.ac.ke The characterization and structural identification of the isolated compound are then confirmed using spectroscopic methods.

| Plant Part | Extraction Method | Separation Technique | Geographical Origin of Plant Material | Reference |

|---|---|---|---|---|

| Flowers | Not specified | Not specified | India | globalresearchonline.net |

| Leaves | Sequential extraction with petroleum ether, benzene, chloroform, methanol, and water | Column chromatography | Rayalseema region, Andhra Pradesh, India | uonbi.ac.ke |

Isolation and Characterization from Biophytum umbraculum (Syn. Biophytum petersianum)

Biophytum umbraculum Welw., a member of the Oxalidaceae family, is a small herb found in tropical regions of Africa and Asia. nih.govmdpi.com It is also known by its synonym Biophytum petersianum Klotzsch, which is more commonly found in scientific literature. nih.govuio.no This plant is utilized in the traditional medicine of countries like Mali. nih.govmdpi.com

This compound has been successfully isolated from the aerial parts of B. umbraculum. In one study, the compound was isolated from the ethyl acetate (B1210297) (EtOAc) soluble fraction of a methanol crude extract of the plant, collected in Mali. mdpi.comnih.govresearchgate.net This research identified this compound as the main compound in the EtOAc extract, with an estimated concentration of 0.45% in the crude methanol extract. mdpi.comuio.noresearchgate.net The isolation process involved column chromatography, and the structure was established through spectroscopic analysis, including 1H-NMR and 13C-NMR, by comparing the data with published literature. mdpi.com

More recently, a novel finding identified this compound in Kebar grass (Biophytum petersianum), an endemic plant from the Kebar District, West Papua, Indonesia. scielo.br This discovery was made using a metabolomic approach. scielo.br The ethyl acetate fraction of the plant extract showed the highest antioxidant activity, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) confirmed the presence of this compound. scielo.brscielo.br

| Plant Part | Extraction & Fractionation | Separation & Identification Technique | Geographical Origin of Plant Material | Reference |

|---|---|---|---|---|

| Aerial parts | Methanol extraction, followed by partitioning with ethyl acetate | Column chromatography, 1H-NMR, 13C-NMR | Mali | mdpi.comuio.nonih.gov |

| Not specified (Kebar grass) | Water extraction, followed by fractionation | HPLC, UHPLC-MS/MS | Kebar District, West Papua, Indonesia | scielo.brscielo.br |

Influence of Geographical Origin and Growth Conditions on this compound Content

The concentration and presence of phytochemicals in plants can be significantly influenced by factors such as geographical location, climate, plant age, and specific growth conditions. biorxiv.org While direct comparative studies quantifying the variation in this compound content under different conditions are limited, the existing research points to a clear geographical distribution of the source plants.

This compound has been isolated from Cassia occidentalis found in India globalresearchonline.netuonbi.ac.ke and Biophytum umbraculum (syn. B. petersianum) collected in both Mali, West Africa, nih.govmdpi.com and West Papua, Indonesia. scielo.br The identification of this compound in B. petersianum from Indonesia was noted as a novel finding that strengthens the chemotaxonomic link to the same species found in Mali. scielo.br This suggests that this compound is a consistent, though rare, constituent of this species across different continents.

The variation in the chemical profile of plants from different regions is a well-established principle. For example, studies on other plants like Cymbopogon citratus have shown that essential oil composition varies with geographical location, climate, and harvest period. biorxiv.org It is plausible that similar factors affect the biosynthesis and accumulation of this compound in C. occidentalis and B. umbraculum. The cultivation of C. occidentalis in the steppe climate of Moldova, for instance, exposes the plant to different environmental conditions than its native tropical and subtropical habitats, which could potentially alter its phytochemical profile. abmj.ro However, specific research linking these variations directly to this compound content has not been detailed. The discovery of the compound in Kebar grass has led to the suggestion that it could serve as a specific marker for the petersianum species of the Biophytum genus. scielo.br

Advanced Extraction Techniques for Plant Metabolites

The initial step in isolating this compound involves extracting metabolites from the plant material. Various techniques, ranging from traditional to more advanced methods, are employed to efficiently recover these compounds.

Solvent Extraction: This is a foundational technique where plant material is treated with solvents of varying polarities to solubilize and extract target compounds. Sequential extraction, moving from non-polar solvents like hexane (B92381) and petroleum ether to more polar solvents such as ethyl acetate, methanol, and water, is commonly used to fractionate compounds based on their solubility uonbi.ac.kejournalarrb.comuonbi.ac.kemdpi.com. This approach helps in concentrating specific classes of compounds before further purification.

Maceration: A traditional method, maceration involves soaking the plant material in a solvent at room temperature for an extended period, often with intermittent agitation openaccesspub.orgscielo.brd-nb.inforesearchgate.net. While simple, it can be time-consuming and may not be as efficient for all compounds compared to other methods.

Soxhlet Extraction: This technique utilizes continuous extraction with a solvent, allowing for efficient recovery of compounds by repeatedly cycling fresh solvent over the plant material uonbi.ac.keopenaccesspub.orgscielo.brresearchgate.netmdpi.com. It is effective for extracting less polar compounds and can be more efficient than simple maceration.

Advanced Techniques: More contemporary methods, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), offer advantages in terms of reduced extraction time, increased efficiency, and potentially lower solvent consumption scielo.brd-nb.infomdpi.comsemanticscholar.org. These techniques utilize physical energy to disrupt plant cell walls, facilitating faster and more complete extraction of metabolites. Cold percolation is another method employed, involving soaking plant material in a solvent and allowing it to stand for a period mdpi.com.

The choice of extraction technique and solvent system is crucial for maximizing the yield and preserving the integrity of compounds like this compound.

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude plant extracts are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for separating and purifying individual components, including this compound.

Column Chromatography Applications

Column chromatography is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of isolating compounds from Cassia occidentalis, silica (B1680970) gel is a frequently employed stationary phase due to its versatility and effectiveness in separating moderately polar to non-polar compounds uonbi.ac.kejournalarrb.comuonbi.ac.keresearchgate.netuio.noresearchgate.netuio.no.

The process typically involves packing a column with silica gel and eluting the extract with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., ethyl acetate, ethyl acetate-methanol mixtures) uonbi.ac.kejournalarrb.com. As the mobile phase moves through the column, compounds with different affinities for the stationary and mobile phases will migrate at different rates, leading to their separation into distinct fractions. These fractions are collected sequentially and can be further analyzed or purified. Flash chromatography, a rapid form of column chromatography, is also utilized for efficient separation thieme-connect.com.

Compound Data Table

Structural Elucidation and Stereochemical Assignment of Cassiaoccidentalin a

Spectroscopic Data Analysis for Structure Determination

The identification and structural confirmation of Cassiaoccidentalin A are primarily achieved through the interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton connectivity within a molecule. For this compound, both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed.

¹H NMR provides information about the number, type, and environment of protons, including their chemical shifts and coupling patterns, which reveal adjacent protons.

¹³C NMR identifies the different carbon atoms in the molecule, their hybridization, and their chemical environments.

COSY experiments establish correlations between protons that are coupled to each other, thereby mapping out proton connectivity.

HSQC correlates protons directly bonded to carbons, helping to assign ¹³C signals to specific protons.

HMBC reveals longer-range correlations (two or three bonds) between protons and carbons, which are critical for piecing together the carbon skeleton and confirming the positions of substituents and linkages, particularly the C-glycosidic bond.

These combined NMR techniques allow for the detailed construction of the molecule's framework and the precise location of all atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, as well as providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HR-MS), often coupled with techniques like Electrospray Ionization (ESI), yields accurate mass measurements, enabling the determination of the molecular formula.

The fragmentation patterns observed in MS experiments, resulting from the molecule's dissociation under ionization, serve as a fingerprint. These patterns can indicate the presence of specific functional groups and substructures, aiding in the confirmation of the proposed structure. For flavone-C-glycosides like this compound, characteristic fragmentations often involve the cleavage of the glycosidic bond or fragmentation within the sugar moiety and the aglycone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric systems present in this compound. Flavonoids, including flavone-C-glycosides, typically possess conjugated pi systems within their aglycone structure, which absorb light in the UV-Vis region.

Comparative Structural Analysis with Related Flavone-C-Glycosides (e.g., Isovitexin (B1672635), Isoorientin)

This compound is structurally related to other well-known flavone-C-glycosides such as Isovitexin and Isoorientin (B1672268). These compounds share a common flavone (B191248) aglycone backbone with a C-glycosidic linkage, but differ in the position of the sugar attachment or the specific sugar units.

Comparative structural analysis using spectroscopic data is crucial for distinguishing this compound from these related compounds. For instance, subtle differences in NMR chemical shifts or fragmentation patterns in MS can pinpoint structural variations. Isovitexin and Isoorientin are often isolated alongside this compound from plant sources, making comparative studies essential for accurate identification and characterization. These analyses help confirm the unique structural features of this compound within this class of natural products.

Confirmation of C-Glycosidic Linkage

The defining characteristic of this compound, as a flavone-C-glycoside, is the direct carbon-carbon bond between the sugar moiety and the flavonoid aglycone. This contrasts with O-glycosides, where the sugar is attached via an oxygen atom.

Confirmation of the C-glycosidic linkage is primarily achieved through advanced NMR techniques, particularly HMBC. In HMBC experiments, correlations are observed between protons on the anomeric carbon of the sugar and specific carbon atoms on the flavonoid A-ring (typically C-6 or C-8). The absence of correlations indicative of an O-glycosidic linkage and the presence of these specific HMBC cross-peaks provide definitive evidence for the C-glycosidic attachment. This linkage is more stable to acidic hydrolysis compared to O-glycosidic bonds, which is another characteristic feature.

Biosynthetic Pathways and Precursors of Cassiaoccidentalin a

General Flavone (B191248) Biosynthesis in Plants

The biosynthesis of flavonoids, including flavones, commences with the general phenylpropanoid pathway, which is itself derived from the shikimate pathway nih.govnih.gov. This foundational pathway begins with the aromatic amino acid phenylalanine. Phenylalanine is converted into cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to p-coumaric acid catalyzed by cinnamic acid 4-hydroxylase (C4H) nih.govnih.gov. Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate: CoA ligase (4CL) nih.gov.

The core flavonoid skeleton is then assembled through the condensation of p-coumaroyl-CoA with malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), a type III polyketide synthase (PKS) frontiersin.org. This reaction yields chalcones, which are the direct precursors for all flavonoid subclasses frontiersin.org. Chalcones are then isomerized by chalcone isomerase (CHI) into flavanones nih.govfrontiersin.orgmdpi.com. From flavanones, various enzymatic modifications, including hydroxylation and cyclization, lead to the formation of different flavonoid subclasses. Flavones, specifically, are often synthesized through pathways involving flavanone (B1672756) 3-hydroxylase (F3H) and flavone synthase (FS) enzymes, with FNS I or FNS II playing roles depending on the plant species nih.govmdpi.commdpi.com.

Enzymatic Mechanisms of C-Glycosylation in Flavonoids ("Decoration First" Pathway)

C-glycosylation represents a distinct modification in flavonoid biosynthesis where a sugar moiety is attached to the flavonoid aglycone via a stable carbon-carbon (C-C) bond, as opposed to the more common carbon-oxygen (C-O) bond in O-glycosides mdpi.comd-nb.info. The "decoration first" pathway is a prominent mechanism for the synthesis of flavone C-glycosides mdpi.com.

In this pathway, the process begins with the hydroxylation of flavanone precursors by flavanone 2-hydroxylases (F2H) nih.govmdpi.comd-nb.inforesearchgate.net. This enzymatic action generates 2-hydroxylflavanone intermediates nih.govmdpi.comresearchgate.net. These intermediates, specifically in their open-circular dibenzoylmethane (B1670423) forms, serve as substrates for C-glycosyltransferases (CGTs) mdpi.comresearchgate.net. CGTs catalyze the transfer of a sugar moiety (e.g., glucose, deoxyhexose) to the C-6 or C-8 position of the flavonoid backbone mdpi.com. Following the glycosylation step, a dehydration reaction occurs, converting the 2-hydroxylflavanone C-glycosides into the final flavone C-glycosides mdpi.com. This pathway is distinct from the "backbone first" pathway, where the flavone backbone is formed prior to glycosylation mdpi.com. Various plant CGTs have been identified, including OsCGT from rice and UGT708A6 from maize, which are involved in these C-glycosylation reactions mdpi.com.

Genetic and Transcriptomic Insights into Biosynthesis (e.g., Anthraquinone (B42736) Biosynthesis Pathway context)

Investigating the genetic and transcriptomic landscape of plants producing Cassiaoccidentalin A can provide critical insights into its biosynthesis, often within the broader context of secondary metabolite production. Studies employing RNA sequencing (RNA-Seq) and other transcriptomic approaches have been instrumental in identifying candidate genes involved in the biosynthesis of flavonoids and related compounds, such as anthraquinones, in species like Senna occidentalis and Polygonum cuspidatum nih.govnih.govfrontiersin.org.

Senna occidentalis, a plant known for its rich anthraquinone content, also produces flavonoids frontiersin.org. Transcriptomic analyses of S. occidentalis have aimed to elucidate its anthraquinone biosynthesis pathway, with predictions suggesting involvement of the polyketide pathway and enzymes like chalcone synthase (CHS) frontiersin.org. Similarly, research on P. cuspidatum has revealed differential gene expression patterns for phenylpropanoid pathway genes (related to flavonoids) and anthraquinone biosynthesis pathways in various tissues nih.gov. This highlights that studies on plants producing multiple classes of secondary metabolites often examine their biosynthesis in parallel, especially when shared enzymes or regulatory mechanisms are involved.

Chalcone synthase (CHS) is a key enzyme that can be involved in both the polyketide pathway for anthraquinones and the acetate (B1210297) pathway for flavonoids researchgate.netfrontiersin.org. Transcriptomic data can reveal tissue-specific expression patterns of genes encoding enzymes like CHS, CHI, F3H, FNS, and CGTs, correlating these with the accumulation of specific metabolites nih.govfrontiersin.orgmdpi.com. Furthermore, transcription factors, particularly MYB family members, are known to regulate the biosynthesis of both flavonoids and anthraquinones, suggesting a common regulatory network in some species researchgate.netfrontiersin.org. While specific genetic studies directly pinpointing the genes responsible for this compound biosynthesis are limited in the provided literature, transcriptomic analyses provide a framework for identifying candidate genes involved in its production by examining the expression of genes within the general flavonoid and C-glycosylation pathways.

Putative Precursors and Intermediate Metabolites

The biosynthesis of this compound, as a flavone C-glycoside, originates from primary metabolites and progresses through a series of well-defined intermediates. The key building blocks and intermediate metabolites include:

Phenylalanine: An aromatic amino acid derived from the shikimate pathway, serving as the initial carbon source for the phenylpropanoid pathway nih.govnih.gov.

Malonyl-CoA: A two-carbon unit derived from acetyl-CoA and the acetate pathway, which condenses with p-coumaroyl-CoA to form the flavonoid backbone nih.govsci-hub.se.

p-coumaroyl-CoA: An activated form of p-coumaric acid, produced through the general phenylpropanoid pathway nih.govnih.gov.

Chalcones: Formed by the condensation of p-coumaroyl-CoA and malonyl-CoA by CHS frontiersin.org.

Flavanones: Such as naringenin (B18129) or eriodictyol, are produced from chalcones via CHI nih.govresearchgate.net.

2-hydroxylflavanones: These are critical intermediates in the "decoration first" pathway for C-glycosylation, generated by the action of flavanone 2-hydroxylases (F2H) on flavanones nih.govmdpi.comd-nb.inforesearchgate.net.

Sugar Moieties: Various sugars, such as glucose or deoxyhexosides (e.g., 6-deoxy-α-L-mannopyranosyl), are transferred by C-glycosyltransferases (CGTs) to form the final C-glycosylated product mdpi.comresearchgate.netnih.govrsc.org.

This compound itself is characterized as a flavone C-glycoside, often described as a derivative of luteolin (B72000) or apigenin (B1666066), featuring a C-glycosidic linkage of a sugar residue to the flavone core nih.govnih.govnih.govmdpi-res.com. Cassiaoccidentalin B, another related compound, is also identified as a luteolin C-glycoside nih.govrsc.orgalbany.edu.

Key Enzymes and Intermediates in Flavone C-Glycoside Biosynthesis (Decoration First Pathway)

| Stage | Metabolite/Intermediate | Key Enzyme(s) Involved | Notes |

| Primary Metabolism | Phenylalanine | Shikimate Pathway enzymes | Precursor for phenylpropanoids. |

| Malonyl-CoA | Acetate Pathway enzymes | Condenses with p-coumaroyl-CoA. | |

| General Phenylpropanoid | Cinnamic Acid | Phenylalanine Ammonia-Lyase (PAL) | First committed step from phenylalanine. |

| p-Coumaric Acid | Cinnamic Acid 4-Hydroxylase (C4H) | Hydroxylation of cinnamic acid. | |

| p-Coumaroyl-CoA | 4-Coumarate: CoA Ligase (4CL) | Activation of p-coumaric acid. | |

| Flavonoid Backbone | Chalcone | Chalcone Synthase (CHS) | Condensation of p-coumaroyl-CoA and malonyl-CoA. |

| Flavanone (e.g., Naringenin) | Chalcone Isomerase (CHI) | Isomerization of chalcone to flavanone. | |

| C-Glycosylation (Decoration First) | 2-Hydroxylflavanone | Flavanone 2-Hydroxylase (F2H) | Hydroxylation of flavanone at C-2 position. |

| 2-Hydroxylflavanone C-glycoside | C-Glycosyltransferase (CGT) | Glycosylation of the 2-hydroxylflavanone intermediate. | |

| Flavone C-glycoside (e.g., this compound) | Dehydratase (unidentified/spontaneous) | Dehydration of the 2-hydroxylflavanone C-glycoside to form the final flavone C-glycoside. |

Compound Name Table

this compound

Flavonoids

Flavones

Flavanones

Chalcones

p-Coumaroyl-CoA

Malonyl-CoA

Phenylalanine

Naringenin

Eriodictyol

Luteolin

Apigenin

Cassiaoccidentalin B

Preclinical Investigations of Biological Activities of Cassiaoccidentalin a

In Vitro Antimicrobial Efficacy

Studies have evaluated the in vitro antimicrobial effects of compounds related to or isolated from Cassia occidentalis, including fractions containing cassiaoccidentalins.

Antibacterial Activity

Fractions derived from Cassia occidentalis leaves, which contained cassiaoccidentalins, demonstrated significant antibacterial activity against common pathogens. Specifically, these fractions exhibited good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa uonbi.ac.keresearchgate.net. Extracts of Cassia occidentalis have also shown strong antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa ijpsrjournal.com. Further research indicated that ethyl-acetate leaf extracts of Senna occidentalis displayed notable antibacterial activity against S. aureus (9 mm zone of inhibition at 80 mg/mL) and P. aeruginosa (12 mm zone of inhibition at 80 mg/mL) researchgate.net.

Antitubercular Activity

In addition to antibacterial effects, fractions containing cassiaoccidentalins have been assessed for their activity against Mycobacterium tuberculosis. These fractions demonstrated moderate antitubercular activity, with MICs reported in the range of 25 to 50 μg/mL against Mycobacterium tuberculosis H37RV uonbi.ac.keresearchgate.netuonbi.ac.ke. However, other studies have indicated that certain plant extracts, including those tested against Mycobacterium tuberculosis, may show resistance scielo.br. For Senna occidentalis leaf extracts, MIC values against Mycobacterium bovis and Mycobacterium smegmatis ranged from 97.6 to 195.3 μg/mL, with the ethanol (B145695) extract showing particular efficacy against M. smegmatis and M. bovis researchgate.net.

Antioxidant Potential and Radical Scavenging Mechanisms

The antioxidant properties of Cassia occidentalis extracts, which may contain cassiaoccidentalins, have been investigated using various in vitro assays. These studies highlight the potential of the plant's constituents to combat oxidative stress.

DPPH Radical Scavenging Activity

The methanol (B129727) extract of Cassia occidentalis seeds has shown promising DPPH radical scavenging activity. One study reported a maximum percentage inhibition of 66.53% at a concentration of 160 μg/mL in the DPPH assay researchgate.netresearchgate.net. The presence of polyphenolic compounds in Cassia occidentalis is considered a significant contributor to its total antioxidant capacity and free radical scavenging activity phcogj.com.

Other In Vitro Antioxidant Assays

Beyond DPPH scavenging, the antioxidant potential of Cassia occidentalis extracts has been explored through other in vitro methods. These include assays for lipid peroxidation inhibition, where the methanol extract of seeds demonstrated 61.07% inhibition at 1000 μg/mL researchgate.netresearchgate.net. The reducing power of the methanol extract also increased in a concentration-dependent manner researchgate.net. Furthermore, hydrogen peroxide scavenging activity has been observed in methanolic seed extracts of Cassia occidentalis researchgate.netphcogj.com.

Antiviral Activity Investigations

While direct in vitro antiviral studies on pure Cassiaoccidentalin A are limited in the reviewed literature, in silico (computational) studies have explored its potential against viruses, particularly coronaviruses. These computational analyses have investigated the binding affinities of cassiaoccidentalins A, B, and C to the SARS-CoV-2 3C-like protease. The findings suggest that these compounds exhibit excellent binding affinities, with calculated binding energy values ranging from -8.2 to -8.4 kcal/mol researchgate.netsdiarticle4.comnih.gov. These results indicate that cassiaoccidentalins may serve as potential lead compounds for the development of antiviral agents, meriting further experimental validation researchgate.netsdiarticle4.com.

In Silico Studies against Viral Proteases (e.g., SARS-CoV-2 3C-like Protease)

Computational studies, primarily employing molecular docking techniques, have explored the potential of this compound and related compounds as inhibitors of viral proteases, with a significant focus on the 3C-like protease (3CLpro) of SARS-CoV-2 sdiarticle4.comresearchgate.netresearchgate.netresearchgate.netnih.govchemrxiv.orgijmsweb.com. The 3CLpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development sdiarticle4.comchemrxiv.orgnih.gov.

Studies utilizing molecular docking simulations have revealed that this compound, along with Cassiaoccidentalin B and Cassiaoccidentalin C, exhibit strong binding affinities to the active site of the SARS-CoV-2 3C-like protease sdiarticle4.comresearchgate.netresearchgate.net. These compounds, classified as C-glycosidic flavonoids, demonstrated excellent binding energy values, typically ranging from -8.2 to -8.4 kcal/mol sdiarticle4.comresearchgate.netresearchgate.net. Specifically, Cassiaoccidentalin C has been shown to interact with key residues within the protease's active site, including Thr24, His41, Met49, and Cys145, notably engaging with the His41-Cys145 dyad researchgate.net.

The computational findings suggest that these cassiaoccidentalins are capable of binding effectively to the viral protease, positioning them as potential drug candidates or lead compounds for further investigation against SARS-CoV-2 sdiarticle4.comresearchgate.netresearchgate.net. The lack of previously reported antiviral activities for these specific compounds makes them particularly interesting for novel therapeutic development researchgate.net.

Table 1: In Silico Binding Energies of Cassiaoccidentalins Against SARS-CoV-2 3C-like Protease

| Compound | Binding Energy (kcal/mol) | Reference(s) |

| This compound | -8.2 | sdiarticle4.comresearchgate.netresearchgate.net |

| Cassiaoccidentalin B | -8.2 | sdiarticle4.comresearchgate.netresearchgate.net |

| Cassiaoccidentalin C | -8.4 | sdiarticle4.comresearchgate.netresearchgate.net |

Potential for Future Experimental Antiviral Research

The promising results from in silico studies provide a strong rationale for the future experimental investigation of this compound and its analogues as antiviral agents sdiarticle4.comresearchgate.netresearchgate.net. The high binding affinities predicted through molecular docking suggest that these compounds could effectively inhibit the SARS-CoV-2 3C-like protease, thereby interfering with viral replication sdiarticle4.comresearchgate.netresearchgate.net.

The identified interactions with critical active site residues, such as the His41-Cys145 dyad, further support their potential as direct protease inhibitors researchgate.net. Given that these compounds have not been extensively studied for antiviral properties, they represent novel candidates for drug development pipelines researchgate.net. Future research should therefore focus on validating these computational predictions through in vitro assays to assess their direct inhibitory effects on viral proteases and their efficacy in inhibiting viral replication in cell-based models. Further preclinical studies would be necessary to elucidate their mechanisms of action and therapeutic potential.

Other Reported Preclinical Bioactivities from this compound-Containing Extracts

Beyond antiviral research, this compound and extracts from plants containing it have demonstrated other preclinical bioactivities, including antimalarial effects and enzyme inhibition.

Antimalarial Activity: Plants of the Cassia genus, including Cassia occidentalis (also known as Senna occidentalis), have been investigated for their antimalarial properties. Studies have shown that extracts from Cassia occidentalis exhibit significant activity against Plasmodium falciparum and Plasmodium berghei ucc.edu.ghumyu.edu.ngresearchgate.net. For instance, ethanolic and aqueous leaf extracts of C. occidentalis demonstrated high inhibition rates against P. falciparum, with ethanolic extract showing 99% inhibition and aqueous extract showing 98% inhibition at a concentration of 100 µg/mL umyu.edu.ng. In vivo studies using Senna occidentalis methanolic root extract in mice infected with Plasmodium berghei showed significant inhibition of parasitemia nih.gov. Another study reported an IC50 value of 3.47 µg/mL for the hexane (B92381) extract of S. occidentalis leaves in vitro, indicating dose-dependent suppression of parasite growth researchgate.net. These findings highlight the potential of Cassia occidentalis and its constituents as sources for antimalarial agents ucc.edu.ghumyu.edu.ngresearchgate.netresearchgate.net.

α-Glucosidase Inhibition: While direct studies on this compound's α-glucosidase inhibitory activity are limited, related compounds and extracts have shown promise. In studies involving Cassia glauca, Cassiaoccidentalin B was computationally predicted to have the highest binding affinity with α-glucosidase nih.gov. The aqueous extract of C. glauca exhibited significant α-glucosidase inhibitory activity, with an IC50 of 482.46 ± 8.70 µg/mL nih.gov. This suggests that compounds like cassiaoccidentalins may contribute to the α-glucosidase inhibitory potential observed in Cassia species, which is relevant for managing diabetes by slowing glucose absorption nih.govwho.int.

Table 2: Reported Antimalarial Activity of Cassia occidentalis Extracts

| Extract Type / Species | Target Parasite | Activity Metric | Value / Result | Reference(s) |

| C. occidentalis leaf extract (ethanolic) | P. falciparum | Percentage Inhibition | 99% at 100 µg/mL | umyu.edu.ng |

| C. occidentalis leaf extract (aqueous) | P. falciparum | Percentage Inhibition | 98% at 100 µg/mL | umyu.edu.ng |

| S. occidentalis leaf extract (hexane) | P. falciparum | IC50 | 3.47 µg/mL | researchgate.net |

| S. occidentalis root extract (methanolic) | P. berghei (in vivo) | Parasitemia Inhibition | Significant inhibition (p < 0.01) | nih.gov |

| Cassia occidentalis (general) | P. falciparum / P. berghei | Antimalarial properties / Larval development inhibition | Documented activity / 96.36% inhibition of larvae | ucc.edu.ghresearchgate.net |

Molecular and Cellular Mechanisms Underlying the Bioactivities of Cassiaoccidentalin a

Identification and Characterization of Putative Molecular Targets

The identification of specific molecular targets is a foundational step in understanding a compound's bioactivity. Computational studies have indicated that Cassiaoccidentalin A interacts with key viral enzymes. Notably, in silico evaluations have identified the SARS-CoV-2 3C-like protease (3CLpro) as a potential target for this compound researchgate.net. This viral enzyme is essential for the replication of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), making it a significant target for antiviral drug development. While other Cassia species' compounds have been linked to targets such as Aldose Reductase (AKR1B1) in the context of diabetes nih.govresearchgate.netrsc.orgnih.gov, and Cassiaoccidentalin B has been implicated in interactions with BCL-6 protein researchgate.net, the primary identified target for this compound in the reviewed literature is the SARS-CoV-2 3CLpro.

Enzyme Inhibition Profiling and Kinetics

Enzyme inhibition profiling quantifies how effectively a compound can block the activity of a specific enzyme. In silico studies have provided preliminary insights into this compound's potential as an inhibitor of the SARS-CoV-2 3C-like protease. Molecular docking simulations revealed that this compound binds to the active site of the SARS-CoV-2 3C-like protease, exhibiting a binding energy of -8.2 kcal/mol researchgate.net. This binding affinity suggests a favorable interaction between this compound and the target enzyme.

Structure Activity Relationship Sar Studies of Cassiaoccidentalin a and Its Analogues

Comparative Analysis of Cassiaoccidentalin A, B, and C Activities

Research has identified this compound (CsA), Cassiaoccidentalin B (CsB), and Cassiaoccidentalin C (CsC) as compounds with potential biological relevance. Comparative studies, particularly concerning their interactions with specific biological targets, provide initial insights into their SAR.

Advanced Analytical Methodologies for Detection and Quantification of Cassiaoccidentalin a in Biological and Plant Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Identification and Quantitation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely utilized for the identification and quantification of complex molecules like Cassiaoccidentalin A in intricate matrices. Its ability to provide both separation (chromatography) and structural information (mass spectrometry) makes it indispensable for phytochemical analysis.

Studies have employed LC-MS/MS for profiling various Cassia occidentalis constituents, demonstrating its applicability to compounds such as this compound. For instance, a UHPLC-MS/MS method was used to identify this compound in Biophytum petersianum, employing a C18 column with a gradient elution system consisting of water and acetonitrile, both containing 0.1% formic acid. The analysis was performed using electrospray ionization (ESI) in both positive and negative modes, covering a mass-to-charge ratio (m/z) range of 100 to 1500 scielo.br. Another study utilized LC-MS/MS for the simultaneous determination of multiple biomarkers in Cassia occidentalis extracts, employing a Phenomenex Luna C18 column with an isocratic mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer, operating in negative ionization mode nih.gov. While this compound was not explicitly quantified in this particular study, the methodology is directly transferable. LC-MS/MS offers superior sensitivity and precision compared to other chromatographic techniques, making it ideal for detecting low-abundance compounds and performing quantitative analysis with high accuracy sci-hub.se. High-Resolution Mass Spectrometry (LC-HRMS) has also been used to identify related compounds, such as cassiaoccidentalin B, by determining precise mass-to-charge ratios mdpi.com.

Table 1: Representative LC-MS/MS Method Parameters for Flavonoid Analysis

| Parameter | Method 1 (UHPLC-MS/MS) scielo.br | Method 2 (LC-MS/MS) nih.gov |

| Chromatographic Column | C18 | Phenomenex Luna C18 (4.6 × 150 mm, 3.0 μm) |

| Mobile Phase | A: H₂O + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid | Methanol-10 mM ammonium acetate buffer (95:05, v/v) |

| Elution Mode | Gradient | Isocratic |

| Run Time | 13 min | 5.5 min |

| Ionization Mode | ESI (+/-) | Negative Ionization |

| m/z Range | 100-1500 | Not specified for this compound, but relevant for biomarker quantification. |

| Identified Compounds | Caffeic acid, this compound | Apigenin (B1666066), Apigenin-6-C-glucopyranoside, Luteolin (B72000), 3',4',7-trihydroxyflavone, Emodin |

| Performance Metrics | Not detailed for this compound in this excerpt. | LLOQ: 1 ng mL⁻¹ for analytes; Linearity (r² > 0.99); Precision < 8.17%. |

Metabolomic Approaches for Comprehensive Chemical Profiling

Metabolomic approaches provide a holistic view of the small molecules within a biological system, enabling comprehensive chemical profiling. These techniques are instrumental in discovering and characterizing novel compounds, understanding metabolic pathways, and identifying biomarkers.

A metabolomic approach, integrating HPLC with Orthogonal Partial Least Squares (OPLS) analysis, was successfully employed to identify bioactive compounds in Kebar grass (Biophytum petersianum). This analysis identified this compound and caffeic acid as key contributors to the antioxidant activity of the ethyl acetate fraction scielo.brresearchgate.net. The process involved sample fractionation, separation using HPLC, and subsequent identification via UHPLC-MS/MS, with putative identifications cross-referenced against online databases using MZmine software scielo.br. Metabolomic profiling, often coupled with advanced mass spectrometry techniques, allows for the simultaneous detection and relative quantification of a vast number of metabolites, providing a detailed chemical fingerprint of a sample nih.govplos.org. This comprehensive profiling is essential for identifying compounds like this compound and understanding their role within the plant's biochemical network.

Spectrophotometric Methods for Screening and Quantification

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are fundamental analytical tools for the qualitative and quantitative analysis of compounds possessing chromophores – chemical groups that absorb light in the UV-Vis region of the electromagnetic spectrum technologynetworks.comwikipedia.org. These methods are relatively inexpensive, rapid, and widely applicable for screening and quantifying substances.

This compound exhibits characteristic UV absorption maxima, reported at approximately 215 nm, 271 nm, and 336 nm scielo.br. These absorption peaks are indicative of the conjugated systems within the flavonoid structure and can be used for its identification and quantification in extracts. UV-Vis spectroscopy is also a standard method for determining total phenolic content and assessing antioxidant activity, often employing reagents like Folin-Ciocalteu or DPPH researchgate.netnih.govneliti.com. Furthermore, spectrophotometric techniques are integral to validating other chromatographic methods, such as High-Performance Thin-Layer Chromatography (HPTLC), where UV spectra are used to confirm the identity and quantify compounds niscpr.res.in.

Table 2: Spectroscopic Properties of this compound

| Compound | Maximum UV Absorbance (nm) | Analytical Technique | Reference |

| This compound | 215, 271, 336 | UV-Vis Spectroscopy | scielo.br |

Development of Standardized Analytical Protocols for Quality Control

The establishment of standardized analytical protocols is critical for ensuring the consistent quality, purity, and potency of natural products and their constituents, including this compound. Method validation, as per international guidelines such as those from the International Council for Harmonisation (ICH), is a cornerstone of this process.

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry (HPTLC-DS) has been successfully developed and validated for the standardization of flavonoids like luteolin in Cassia occidentalis niscpr.res.in. This validated method demonstrated good linearity (correlation coefficient R² > 0.994), low limits of detection (LOD) and quantification (LOQ), high recovery rates (88.38%–100.72%), and excellent precision (RSD < 5%), making it robust and accurate for routine quality control. Similarly, validated LC-MS/MS methods are essential for the precise quantification of biomarkers in plant extracts and biological matrices, providing the sensitivity and selectivity required for reliable analysis nih.govnih.gov. The development of such standardized methods ensures that results are reproducible across different laboratories and are suitable for regulatory compliance and product development.

Table 3: HPTLC Method Validation Parameters for Luteolin (as a relevant example for standardization)

| Parameter | Value | Method/Guideline | Reference |

| Mobile Phase | Toluene, Ethyl Acetate, Formic Acid (5:1:0.5 v/v/v) | Optimized | niscpr.res.in |

| Detection Wavelength | 353 nm | Densitometry | niscpr.res.in |

| Linearity Range | 200–700 ng/band | niscpr.res.in | |

| Correlation Coefficient (R²) | 0.994 | niscpr.res.in | |

| Limit of Detection (LOD) | 54.06 ng/band | ICH | niscpr.res.in |

| Limit of Quantification (LOQ) | 163.84 ng/band | ICH | niscpr.res.in |

| Recovery | 88.38% - 100.72% | ICH | niscpr.res.in |

| Precision (RSD) | < 5% | ICH | niscpr.res.in |

Synthetic Approaches and Chemical Modifications of Cassiaoccidentalin a and Its Derivatives

Strategies for Total Synthesis of Flavone-C-Glycosides

The total synthesis of flavone-C-glycosides, such as Cassiaoccidentalin A, presents a significant chemical challenge due to the need for stereoselective construction of the C-C bond between the sugar moiety and the aromatic flavonoid core. Various strategies have been developed to address this, often involving multi-step sequences that require careful selection of protecting groups and reaction conditions.

A notable approach to the synthesis of a structurally similar compound, the bis-C-glucosyl flavonoid vicenin-2, highlights a powerful strategy that can be adapted for this compound. This synthesis utilized a bis-C-glycosylation of 1,3,5-trifluorobenzene. nih.govacs.orgacs.orgresearchgate.net The fluorine atoms serve as placeholders for the hydroxyl groups of the phloroglucinol (B13840) A-ring of the flavonoid, which are introduced later in the synthesis via aromatic nucleophilic substitution. nih.govacs.orgacs.orgresearchgate.net This method allows for the formation of the crucial C-glycosidic bonds at an early stage, avoiding potential complications with a fully elaborated and sensitive flavonoid aglycone. The C-glycosylation itself can be achieved using a glycosyl donor, such as a glycosyl fluoride (B91410) or trichloroacetimidate, activated by a Lewis acid.

Another key aspect of the total synthesis of flavone-C-glycosides is the construction of the chromone (B188151) core. This is often accomplished through a Baker-Venkataraman rearrangement, where an ortho-hydroxyacetophenone is acylated with a substituted benzoic acid derivative, followed by a base-catalyzed rearrangement and subsequent acid-catalyzed cyclization to form the flavone (B191248) ring system. The specific substitution pattern of the B-ring of this compound would be introduced through the choice of the appropriate benzoic acid derivative in this sequence.

The general strategies for the synthesis of flavone-C-glycosides can be summarized in the following table:

| Strategy | Key Reactions | Advantages | Challenges |

| Linear Synthesis | Stepwise construction of the flavonoid core followed by C-glycosylation. | More traditional and well-understood reaction pathways. | Late-stage C-glycosylation can be low-yielding and produce isomeric mixtures. |

| Convergent Synthesis | Independent synthesis of a C-glycosylated A-ring precursor and the B-ring, followed by their coupling. | Higher overall yields and greater flexibility in modifying different parts of the molecule. | Requires careful planning of the coupling strategy and functional group compatibility. |

| Fluorine-Directed Synthesis | Use of a fluorinated aromatic core for early-stage C-glycosylation, followed by nucleophilic substitution to introduce hydroxyl groups. | High efficiency and regioselectivity in the introduction of hydroxyl groups. nih.govacs.orgacs.orgresearchgate.net | Requires access to specialized fluorinated starting materials. |

Semisynthetic Modifications for Structure-Activity Relationship Exploration

Semisynthetic modification of naturally occurring flavone-C-glycosides is a valuable tool for exploring structure-activity relationships (SAR). By making targeted chemical changes to the parent molecule, researchers can identify the key structural features responsible for its biological activity. For di-C-glycosylflavones like this compound, modifications can be directed at the aglycone core or the sugar moieties.

The biological activities of the closely related compound vicenin-2 have been extensively studied, revealing antioxidant, anti-inflammatory, and anti-diabetic properties. nih.govresearchgate.netnih.gov These findings provide a basis for SAR studies on similar di-C-glycosylapigenins. The number and position of hydroxyl groups on the flavonoid B-ring are known to be critical for antioxidant activity. mdpi.commdpi.com For instance, the presence of a catechol (3',4'-dihydroxy) moiety generally enhances radical scavenging ability. mdpi.com

Semisynthetic modifications could involve:

Alkylation or acylation of hydroxyl groups: This can modulate the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with biological targets.

Modification of the sugar moieties: Altering the sugar units, for example, by changing their stereochemistry or introducing different functional groups, can impact the molecule's solubility and interactions with specific receptors or enzymes.

Introduction of new functional groups on the flavonoid core: This can lead to new interactions with biological targets and potentially novel biological activities.

The following table summarizes potential semisynthetic modifications and their expected impact on the properties of a di-C-glycosylflavone:

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

| Flavonoid A-ring hydroxyls | Methylation, Acylation | Increased lipophilicity, altered membrane transport. |

| Flavonoid B-ring hydroxyls | Glycosylation, Prenylation | Modified target specificity, altered pharmacokinetic properties. |

| Sugar Moieties | Deoxygenation, Amination | Changes in hydrogen bonding interactions and solubility. |

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis and biotransformation offer powerful and environmentally friendly alternatives to purely chemical methods for the synthesis and modification of complex natural products like this compound. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations.

Chemoenzymatic synthesis combines chemical and enzymatic steps to construct the target molecule. A key application in the synthesis of flavone-C-glycosides is the use of glycosyltransferases (GTs). C-glycosyltransferases (CGTs) are enzymes that catalyze the formation of the C-C bond between a sugar donor (typically a nucleotide sugar like UDP-glucose) and an acceptor molecule. pnas.org The biosynthesis of di-C-glycosylflavones such as schaftoside (B1680920) and isoschaftoside (B191611) has been shown to involve a two-step enzymatic process catalyzed by two distinct CGTs. pnas.orgresearchgate.net This enzymatic approach offers excellent control over the stereochemistry of the C-glycosidic bond, a major challenge in chemical synthesis. A chemoenzymatic strategy for this compound could involve the chemical synthesis of the apigenin (B1666066) aglycone, followed by a one-pot, multi-enzyme reaction with the appropriate CGTs and sugar donors to install the two C-glycosyl units.

Biotransformation utilizes whole microbial cells or isolated enzymes to modify a precursor molecule. universiteitleiden.nlnih.govresearchgate.net This approach can be used to introduce hydroxylations, methylations, or glycosylations at specific positions on the flavonoid scaffold. For example, various microorganisms, including fungi and bacteria, are known to biotransform flavonoids, leading to the production of novel derivatives. universiteitleiden.nlnih.govresearchgate.net A potential biotransformation approach for producing derivatives of this compound could involve incubating the parent compound with a selected microbial strain and isolating the resulting metabolites.

The table below outlines the key features of these biocatalytic approaches:

| Approach | Description | Key Enzymes/Organisms | Advantages |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical and enzymatic reactions. | C-Glycosyltransferases (CGTs), Dehydratases | High stereoselectivity, milder reaction conditions. |

| Biotransformation | Use of whole microorganisms or isolated enzymes to modify a substrate. | Fungi (e.g., Aspergillus, Penicillium), Bacteria (e.g., Streptomyces) | Can perform complex reactions in a single step, environmentally friendly. |

Research Gaps, Challenges, and Future Perspectives in Cassiaoccidentalin a Research

Unexplored Biological Activities and Therapeutic Potential

Initial research has identified Cassiaoccidentalin A primarily in the context of its antioxidant and anti-inflammatory effects. scielo.br Some studies have also pointed towards potential antibacterial and antitubercular activities. researchgate.net An in silico study highlighted its potential binding affinity to the main protease of SARS-CoV-2, suggesting a possible role in antiviral research. researchgate.net However, these investigations represent only the preliminary stages of what could be a much broader spectrum of biological activity.

A significant research gap exists in the systematic screening of this compound against a wider array of therapeutic targets. Its potential in other domains remains largely unexplored. For instance, while related compounds from Biophytum umbraculum have been investigated for anticonvulsant properties, the specific contribution and efficacy of this compound in this area are not thoroughly understood. researchgate.net Similarly, its effects on metabolic disorders, neurodegenerative diseases, and immunomodulation are yet to be systematically evaluated. The discovery of this compound in plants used in traditional medicine for indications like malaria and hypertension further underscores the need for broader investigation into its pharmacological profile. uio.no

Table 1: Known and Potential Biological Activities of this compound

| Biological Activity | Level of Evidence | Source Plant(s) | Research Focus |

|---|---|---|---|

| Antioxidant | In vitro assays | Biophytum petersianum, B. umbraculum | DPPH radical scavenging scielo.brmdpi.com |

| Anti-inflammatory | In vitro assays | Biophytum umbraculum | Inhibition of XO and 15-LO mdpi.com |

| Antibacterial | In vitro assays | Cassia occidentalis | Activity against various bacterial strains researchgate.net |

| Antitubercular | In vitro assays | Cassia occidentalis | Moderate activity researchgate.net |

| Antiviral (potential) | In silico docking | Cassia occidentalis | Binding to SARS-CoV-2 protease researchgate.net |

Deeper Mechanistic Elucidation at the Cellular and Molecular Levels

While the antioxidant and anti-inflammatory activities of this compound have been reported, the underlying cellular and molecular mechanisms are not well-defined. scielo.brmdpi.com Current knowledge is often based on general flavonoid activity rather than specific investigations into this particular C-glycoside. A major challenge is to move beyond phenomenological observations to a detailed understanding of its mechanism of action.

Future research must focus on identifying the specific signaling pathways and molecular targets modulated by this compound. For example, studies on other flavones have implicated pathways such as NF-κB and MAP kinase in their anti-inflammatory effects; however, whether this compound acts through these or other pathways requires direct investigation. mdpi.com Computational studies, such as network pharmacology and molecular docking, have been used for related plants like Cassia glauca to predict compound-target interactions and affected pathways like the PI3K-Akt signaling pathway. nih.gov A similar approach for this compound could provide valuable hypotheses for subsequent experimental validation. Understanding its interaction with cellular components, such as mitochondrial function, is another area that warrants deeper exploration. researchgate.net

Strategies for Improving Bioavailability and Metabolic Stability in Preclinical Studies

A significant challenge for many flavonoids, including likely this compound, is their poor bioavailability and metabolic stability, which can limit their therapeutic utility. mdpi.comnih.gov Flavonoids are often subject to extensive metabolism in the liver and intestines, leading to rapid elimination from the body. nih.gov To date, there is a lack of specific research on the pharmacokinetic profile, absorption, distribution, metabolism, and excretion (ADME) of this compound.

Future preclinical studies must address this gap. Strategies to enhance bioavailability and stability should be explored. One potential approach is chemical modification, such as methylation of free hydroxyl groups, which has been shown to increase metabolic stability and improve membrane transport of other flavones. mdpi.comnih.gov The development of novel drug delivery systems, such as nanoparticle formulations, could also be investigated to improve the compound's solubility and protect it from rapid degradation. nih.gov Metabolic stability assays using liver microsomes or hepatocytes would be a crucial first step to quantify its intrinsic clearance and guide these optimization efforts. bioivt.com

Potential as a Lead Compound for Pharmaceutical Development in Specific Disease Areas

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. bioagilytix.com Based on its initial activity profile, this compound holds potential as a lead compound for pharmaceutical development. scielo.brresearchgate.netresearchgate.net

The existing data, although preliminary, suggests specific disease areas where it could be prioritized. Its anti-inflammatory and antioxidant properties make it a candidate for chronic inflammatory diseases. mdpi.com Its reported in vitro antitubercular activity, though moderate, could serve as a starting point for developing more potent analogues. researchgate.net Furthermore, the in silico findings related to SARS-CoV-2 suggest it could be a scaffold for designing novel antiviral agents. researchgate.net The process would involve optimizing its structure to enhance potency and selectivity while improving its pharmacokinetic properties, a critical step in transforming a natural product into a viable drug candidate. bioagilytix.com

Q & A

Q. What experimental protocols are recommended for isolating and characterizing Cassiaoccidentalin A from natural sources?

Methodological Answer:

- Extraction : Use solvent extraction (e.g., ethanol or methanol) followed by partitioning with non-polar solvents to isolate flavonoid-rich fractions.

- Purification : Employ column chromatography (e.g., silica gel or Sephadex LH-20) with gradient elution. Monitor fractions via TLC and HPLC-DAD for flavonoid detection .

- Characterization : Confirm structure using NMR (¹H, ¹³C, HSQC, HMBC) and HR-ESI-MS. Compare spectral data with published values for flavone-C-glycosides .

Q. How can researchers evaluate the antioxidant activity of this compound experimentally?

Methodological Answer:

- Assay Selection : Use in vitro assays like DPPH radical scavenging (IC₅₀ measurement) and xanthine oxidase (XO) inhibition.

- Controls : Include quercetin as a positive control for antioxidant activity.

- Data Interpretation : Note that this compound exhibited weaker activity in DPPH (IC₅₀ >167 μM) and XO (IC₅₀ >167 μM) compared to controls, suggesting structural features (e.g., glycosylation) may reduce radical scavenging efficacy .

Q. What statistical approaches are suitable for analyzing discrepancies in bioactivity data for this compound?

Methodological Answer:

- Contradiction Analysis : Use ANOVA or Student’s t-test to compare IC₅₀ values across multiple assays (e.g., DPPH vs. 15-lipoxygenase inhibition).

- Outlier Identification : Apply Grubbs’ test to detect anomalous data points.

- Hypothesis Testing : If results conflict with literature (e.g., weak antioxidant activity but moderate 15-LO inhibition), propose structural hypotheses (e.g., glycosylation hinders electron donation in DPPH but enhances enzyme binding in 15-LO) .

Advanced Research Questions

Q. How can researchers design studies to elucidate the mechanism of 15-lipoxygenase (15-LO) inhibition by this compound?

Methodological Answer:

- Kinetic Studies : Perform enzyme inhibition assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive).

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions between this compound and 15-LO’s active site.

- In Silico Validation : Compare binding energies with known inhibitors (e.g., quercetin) to identify critical residues for flavonoid-enzyme interactions .

Q. What strategies are effective for resolving contradictions in this compound’s bioactivity across different assays?

Methodological Answer:

- Multi-Assay Correlation : Use principal component analysis (PCA) to identify assay-specific variables (e.g., pH, solubility) influencing activity.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., deglycosylated derivatives) to test whether glycosyl groups attenuate DPPH activity but enhance 15-LO inhibition.

- Meta-Analysis : Aggregate data from multiple studies to assess whether observed contradictions are reproducible or context-dependent .

Q. How can researchers optimize experimental designs for studying this compound’s pharmacokinetics?

Methodological Answer:

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and LC-MS/MS for plasma stability testing.

- Metabolite Identification : Incubate this compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS.

- Dose-Response Modeling : Apply nonlinear regression to establish bioavailability thresholds in animal models .

Q. What methodologies are recommended for exploring this compound’s potential synergism with other phytochemicals?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in co-treatment experiments.

- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify pathways modulated by this compound and its partners.

- Network Pharmacology : Construct protein-protein interaction networks to predict multi-target synergies .

Data Presentation and Reproducibility

Q. How should researchers present conflicting bioactivity data for this compound in publications?

Methodological Answer:

- Transparency : Report raw data (e.g., IC₅₀ values with standard deviations) and experimental conditions (e.g., solvent, pH) in supplementary materials.

- Visualization : Use heatmaps to highlight assay-specific trends or radar charts to compare multi-target efficacy.

- Reproducibility Checklist : Include step-by-step protocols for key assays (e.g., 15-LO inhibition) to enable independent verification .

What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound’s 15-LO inhibition correlate with anti-inflammatory effects in vivo?”

- PICO Framework : Define Population (e.g., cell lines), Intervention (dose range), Comparison (positive/negative controls), and Outcomes (IC₅₀, gene expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.